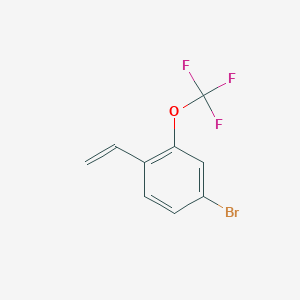

4-Bromo-2-trifluoromethoxy-1-vinyl-benzene

CAS No.:

Cat. No.: VC13719219

Molecular Formula: C9H6BrF3O

Molecular Weight: 267.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrF3O |

|---|---|

| Molecular Weight | 267.04 g/mol |

| IUPAC Name | 4-bromo-1-ethenyl-2-(trifluoromethoxy)benzene |

| Standard InChI | InChI=1S/C9H6BrF3O/c1-2-6-3-4-7(10)5-8(6)14-9(11,12)13/h2-5H,1H2 |

| Standard InChI Key | QRSUQNLJLAINAN-UHFFFAOYSA-N |

| SMILES | C=CC1=C(C=C(C=C1)Br)OC(F)(F)F |

| Canonical SMILES | C=CC1=C(C=C(C=C1)Br)OC(F)(F)F |

Introduction

Structural Identification and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 4-bromo-2-(trifluoromethoxy)-1-vinylbenzene reflects its substitution pattern:

-

Bromine at position 4

-

Trifluoromethoxy (-OCF₃) at position 2

-

Vinyl (-CH=CH₂) at position 1

Its molecular formula is C₉H₆BrF₃O, with a calculated molecular weight of 266.95 g/mol (derived from isotopic masses: C=12.01, H=1.008, Br=79.90, F=19.00, O=16.00).

Comparative Structural Analysis

The compound’s uniqueness lies in its combination of electron-withdrawing (-OCF₃) and π-electron-rich (vinyl) groups. Table 1 contrasts its properties with structurally related compounds:

The vinyl group introduces steric and electronic effects distinct from ethoxy or fluoro substituents, influencing reactivity in cross-coupling reactions .

Synthesis and Manufacturing

Retrosynthetic Pathways

Two plausible routes are proposed based on methods for analogous brominated aromatics:

Route 1: Vinylation via Wittig Reaction

-

Starting Material: 4-Bromo-2-(trifluoromethoxy)benzaldehyde

-

Reagent: Methyltriphenylphosphonium bromide (Wittig reagent)

-

Conditions: Base (e.g., NaH) in anhydrous THF, 0°C to room temperature.

-

Outcome: Formation of the vinyl group via ylide-mediated alkene synthesis.

Route 2: Palladium-Catalyzed Coupling

-

Starting Material: 4-Bromo-2-(trifluoromethoxy)iodobenzene

-

Reagent: Vinylboronic acid (Suzuki-Miyaura coupling)

-

Catalyst: Pd(PPh₃)₄, K₂CO₃ in dioxane/water (3:1), 80°C.

-

Outcome: Direct introduction of the vinyl group via cross-coupling.

Industrial-Scale Considerations

Continuous flow reactors could optimize yield and safety by minimizing intermediate isolation. The trifluoromethoxy group’s stability under high-temperature conditions supports scalable processes.

Physicochemical Properties

Predicted Physicochemical Parameters

Using computational models and analog data :

-

Boiling Point: ~210–220°C (estimated via group contribution methods)

-

Solubility: Low in water (<0.1 g/L); soluble in polar aprotic solvents (e.g., DMF, DMSO).

-

LogP (Octanol-Water): 3.2 ± 0.3 (indicative of moderate hydrophobicity).

Spectroscopic Profiles

-

¹H NMR (CDCl₃, predicted): δ 7.65 (d, J=8.4 Hz, 1H, H3), 7.48 (d, J=8.4 Hz, 1H, H5), 6.95 (s, 1H, H6), 5.85 (dd, J=17.6, 10.8 Hz, 1H, CH=CH₂), 5.35 (d, J=17.6 Hz, 1H, CH=CH₂), 5.25 (d, J=10.8 Hz, 1H, CH=CH₂).

-

¹³C NMR: δ 151.2 (C-OCF₃), 134.8 (C-Br), 128.5–115.3 (aromatic and vinyl carbons).

Applications in Scientific Research

Pharmaceutical Intermediate

The vinyl group enables participation in Diels-Alder or Heck reactions, facilitating the synthesis of polycyclic scaffolds. For example, analogous brominated trifluoromethoxy compounds are intermediates in antitubulin agents .

Materials Science

The electron-deficient aromatic system could serve as a monomer in conductive polymers, leveraging the -OCF₃ group’s electron-withdrawing effects to modulate band gaps.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume